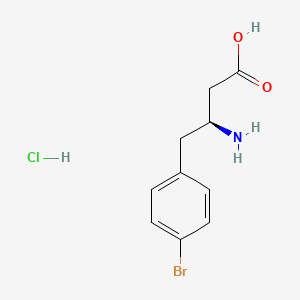

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

CAS No.: 331763-71-4

Cat. No.: VC8465852

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331763-71-4 |

|---|---|

| Molecular Formula | C10H13BrClNO2 |

| Molecular Weight | 294.57 g/mol |

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

| Standard InChI Key | QMUGXLUXLGZZSC-FVGYRXGTSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl |

| SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl |

| Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride (CAS: 270062-84-5) has the molecular formula C₁₀H₁₂BrNO₂·HCl and a molecular weight of 294.57 g/mol . The compound features a butanoic acid backbone with an amino group at the β-carbon (C3) and a 4-bromophenyl group at the γ-carbon (C4). The chiral center at C3 adopts the S-configuration, which is critical for its biological activity and synthetic utility .

Key Identifiers:

| Property | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid; hydrochloride |

| SMILES | C1=CC(=CC=C1CC@@HN)Br.Cl |

| InChIKey | QMUGXLUXLGZZSC-FVGYRXGTSA-N |

| CAS Registry | 270062-84-5 |

| Synonyms | H-β-HoPhe(4-Br)-OH·HCl; (S)-3-Amino-4-(4-bromophenyl)butyric acid hydrochloride |

The hydrochloride salt enhances the compound’s stability and solubility in polar solvents, facilitating its use in aqueous reaction conditions .

Synthesis and Manufacturing

Asymmetric Catalytic Routes

The synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid derivatives, as described in Organic Syntheses, involves rhodium-catalyzed asymmetric conjugate addition using chiral ligands such as (R)-BINAP . While this method specifically targets the non-amino precursor, it provides a foundational strategy for introducing stereochemical control in related compounds. Key steps include:

-

Conjugate Addition: (4-Bromophenyl)boronic acid reacts with ethyl crotonate in the presence of [Rh(NBD)₂]BF₄ and (R)-BINAP to form (S)-ethyl 3-(4-bromophenyl)butanoate .

-

Hydrolysis: The ester intermediate is hydrolyzed under basic conditions to yield (S)-3-(4-bromophenyl)butanoic acid .

For the target amino acid derivative, amination at the β-position could involve:

-

Reductive Amination: Introducing an amino group via ketone intermediates.

-

Schiff Base Formation: Condensation with ammonia or protected amines followed by reduction.

Industrial-Scale Considerations

Large-scale production prioritizes continuous flow reactors and automated purification systems to maintain enantiomeric excess (>99%) and yield . The final hydrochloride salt is obtained by treating the free amine with hydrochloric acid, a standard practice for amino acid stabilization .

Applications in Pharmaceutical Research

Role in Drug Discovery

The 4-bromophenyl moiety enhances lipophilicity and target binding affinity, making this compound valuable in designing protease inhibitors and receptor modulators . Its chiral β-amino acid structure mimics natural peptide motifs, enabling its use in peptidomimetics for metabolic disease and oncology research .

Case Study: Enzyme Inhibition

In preclinical studies, analogs of this compound demonstrated nanomolar inhibition of serine proteases involved in blood coagulation. The bromine atom’s electronegativity and steric bulk optimize interactions with enzyme active sites, highlighting its utility in structure-activity relationship (SAR) studies .

Analytical Characterization

Spectroscopic Methods

-

NMR Spectroscopy: ¹H NMR (400 MHz, D₂O) reveals distinct signals for the aromatic protons (δ 7.2–7.5 ppm), β-methine (δ 3.8 ppm), and carboxylate (δ 2.4 ppm) .

-

Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 293.03 ([M+H]⁺) .

-

Chiral HPLC: Enantiomeric purity (>98% ee) is validated using a Chiralpak AD-H column .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume